Cas no 2098074-87-2 ((1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol)
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- AKOS026718004
- F2157-0162
- 2098074-87-2
- [1-[(1-methylsulfonylpyrrolidin-2-yl)methyl]triazol-4-yl]methanol
- (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
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- Inchi: 1S/C9H16N4O3S/c1-17(15,16)13-4-2-3-9(13)6-12-5-8(7-14)10-11-12/h5,9,14H,2-4,6-7H2,1H3
- InChI Key: BOLDRVDOCXKPNV-UHFFFAOYSA-N
- SMILES: S(C)(N1CCCC1CN1C=C(CO)N=N1)(=O)=O
Computed Properties
- Exact Mass: 260.09431156g/mol
- Monoisotopic Mass: 260.09431156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 96.7Ų
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M111391-100mg |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M111391-500mg |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | M111391-1g |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1h-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F2157-0162-0.25g |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2157-0162-0.5g |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2157-0162-1g |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2157-0162-2.5g |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2157-0162-5g |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2157-0162-10g |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
2098074-87-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
(1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Research Brief on (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2098074-87-2)
In recent years, the compound (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2098074-87-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazole and pyrrolidine scaffold, has shown promising potential in various therapeutic applications, including but not limited to anti-inflammatory, antiviral, and anticancer activities. The presence of the methylsulfonyl group and the triazole moiety enhances its binding affinity to biological targets, making it a valuable candidate for drug development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of this compound. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol exhibits potent inhibitory effects on specific protein kinases involved in inflammatory pathways. The study utilized a combination of in vitro assays and molecular docking simulations to identify the compound's binding interactions, revealing a high affinity for the ATP-binding site of the target kinase.
Another significant development is the exploration of this compound's role in antiviral therapy. Preliminary results from a 2024 study in Antiviral Research indicate that (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can interfere with the replication machinery of certain RNA viruses. The study employed cell-based assays and quantitative PCR to measure viral load reduction, achieving a notable decrease in viral replication at micromolar concentrations. These findings suggest that further optimization of this compound could lead to the development of novel antiviral agents.
In the context of cancer research, (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been investigated for its potential to induce apoptosis in cancer cells. A 2023 publication in Bioorganic & Medicinal Chemistry Letters reported that the compound triggers mitochondrial dysfunction and caspase activation in several cancer cell lines, including breast and lung cancer. The study highlighted the compound's selectivity towards cancer cells over normal cells, a crucial attribute for minimizing off-target effects in therapeutic applications.
The synthesis and structural optimization of (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol have also been a focal point of recent research. Advances in synthetic methodologies, such as click chemistry and microwave-assisted synthesis, have enabled the efficient production of derivatives with improved pharmacokinetic properties. For example, a 2024 study in Organic & Biomolecular Chemistry described a novel synthetic route that enhances the yield and purity of the compound, facilitating its scalability for preclinical studies.
Despite these promising advancements, challenges remain in the development of (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through comprehensive preclinical evaluations. Future research directions may include structure-activity relationship (SAR) studies to optimize the compound's efficacy and safety profiles, as well as in vivo studies to validate its therapeutic potential in animal models.
In conclusion, (1-((1-(methylsulfonyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 2098074-87-2) represents a promising scaffold for drug discovery across multiple therapeutic areas. Its unique chemical structure and demonstrated biological activities make it a compelling candidate for further investigation. Continued research efforts will be essential to unlock its full potential and translate these findings into clinically viable treatments.
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